1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-3-phenylprop-2-enyl chloride with 2,3-dimethylphenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines.
Substitution: Substituted piperazines with various functional groups.
Scientific Research Applications
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dimethylphenyl)piperazine: A simpler analog with similar structural features but lacking the chlorophenyl group.
1-(2-chlorophenyl)piperazine: Contains a chlorophenyl group but lacks the dimethylphenyl substitution.
4-(2,3-dimethylphenyl)piperazine: Similar structure but with different substitution patterns.
Uniqueness
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2/c1-17-7-6-10-21(18(17)2)24-13-11-23(12-14-24)16-20(22)15-19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUYUTGJWSRGLP-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=CC3=CC=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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